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Compound of Interest

Compound Name: Neuropeptide y(13-36)(human,rat)

Cat. No.: B13833579 Get Quote

Mechanisms, Receptor Specificity, and Experimental Protocols

Executive Summary
Neuropeptide Y (NPY) is a 36-amino acid peptide that acts as a pleiotropic regulator of energy

homeostasis and neuroendocrine function.[1][2][3][4] While full-length NPY (1-36) is a non-

selective agonist for Y1, Y2, and Y5 receptors, the C-terminal fragment NPY (13-36) serves as

a critical pharmacological probe due to its selectivity for the Y2 receptor (and to a lesser extent,

Y5).

This guide delineates the specific role of NPY (13-36) in stimulating the release of

Adrenocorticotropic Hormone (ACTH).[2] Unlike its role in feeding (mediated primarily by

Y1/Y5), NPY (13-36) stimulates the Hypothalamic-Pituitary-Adrenal (HPA) axis via a distinct

central mechanism. Crucially, this effect is not mediated by direct action on the pituitary gland

but rather through the modulation of Corticotropin-Releasing Hormone (CRH) neurons in the

Paraventricular Nucleus (PVN) of the hypothalamus.[5]

Key Takeaway: NPY (13-36) acts as a potent central secretagogue for ACTH, likely via a

presynaptic disinhibition mechanism involving Y2 receptors on GABAergic afferents to CRH

neurons.
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To understand the action of NPY (13-36), one must distinguish its receptor profile from the

parent peptide.

Peptide Profile and Receptor Selectivity
NPY (13-36) is generated by the cleavage of the N-terminal tyrosine-rich region of NPY. This

structural alteration drastically reduces affinity for the Y1 receptor while maintaining high affinity

for the Y2 receptor.

Peptide Ligand
Y1 Affinity (

)

Y2 Affinity (

)

Y5 Affinity (

)

Primary
Biological
Readout

NPY (1-36) High (0.2 nM) High (0.2 nM) High (0.6 nM)

Feeding,

Anxiolysis,

Vasoconstriction

NPY (13-36)
Negligible

(>1000 nM)
High (~1.0 nM) Moderate

ACTH Release,

Presynaptic

Inhibition

[Pro34]NPY High Low Low
Feeding (Y1

specific)

The "Y_ACTH" Paradox
Early pharmacological studies identified a paradox: both the Y1-selective agonist [Pro34]NPY

and the Y2-selective agonist NPY (13-36) stimulate ACTH release. This led to the hypothesis of

a unique "Y_ACTH" receptor. However, modern consensus and cloning data suggest this is

likely due to the co-expression of multiple NPY receptor subtypes (Y1, Y2, and Y5) within the

PVN microcircuitry, where they play distinct but convergent roles in regulating CRH neurons.

Mechanistic Framework: The PVN Microcircuit
The stimulation of ACTH by NPY (13-36) is a centrally mediated event. In vitro studies on

dispersed anterior pituitary cells confirm that NPY (13-36) has no direct effect on corticotrophs.

The action occurs in the Hypothalamus.[6][7]
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The Disinhibition Hypothesis (Mechanism of Action)
The Y2 receptor is canonically coupled to

proteins and is predominantly located presynaptically. Activation of Y2 receptors inhibits
voltage-gated

channels and inhibits neurotransmitter release.

How does an inhibitory receptor cause the release of CRH?

Basal State: CRH neurons in the PVN are under tonic inhibitory control by local GABAergic

interneurons.[8]

NPY (13-36) Action: NPY (13-36) binds to presynaptic Y2 receptors located on the terminals

of these GABAergic neurons.

Disinhibition: Y2 activation inhibits the release of GABA.

Result: The removal of GABAergic inhibition (disinhibition) depolarizes CRH neurons,

triggering the release of CRH into the hypophyseal portal system.

Outcome: CRH stimulates the Anterior Pituitary to release ACTH.[5][8]

Visualization of the Signaling Pathway
The following diagram illustrates the PVN microcircuit and the intracellular signaling cascade of

the Y2 receptor.
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Caption: Figure 1. Mechanism of NPY (13-36) induced ACTH release via presynaptic

disinhibition of GABAergic inputs to CRH neurons in the PVN.

Experimental Protocols
To validate the effects of NPY (13-36) on ACTH release, researchers must utilize in vivo central

administration, as peripheral administration does not effectively cross the blood-brain barrier to

target the PVN, and in vitro pituitary models yield negative results.

Protocol A: Intracerebroventricular (ICV) Administration
in Rats
This is the gold-standard assay for assessing central regulation of the HPA axis.

Materials:

Male Wistar or Sprague-Dawley rats (250–300 g).

Stereotaxic frame.

Peptide: NPY (13-36) (human/rat sequence), dissolved in artificial cerebrospinal fluid

(aCSF).

Assay: ACTH Radioimmunoassay (RIA) or ELISA.

Step-by-Step Workflow:

Cannulation: Under anesthesia (Ketamine/Xylazine), implant a permanent 22-gauge

stainless steel guide cannula into the lateral ventricle (Coordinates: AP -0.8 mm, L 1.5 mm,

DV -3.5 mm). Allow 7 days for recovery.

Acclimatization: Handle animals daily to minimize non-specific stress-induced ACTH release.

Administration:

Inject NPY (13-36) using a Hamilton syringe connected to an internal cannula.
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Dose Range: 0.24 nmol to 7.2 nmol (typically 5 µL volume).

Vehicle Control: 5 µL aCSF.

Blood Sampling: Decapitate conscious rats or draw blood via jugular catheter at 10, 30, and

60 minutes post-injection.

Sample Processing: Collect blood in EDTA tubes containing aprotinin (protease inhibitor).

Centrifuge at 4°C. Store plasma at -80°C.

Quantification: Measure ACTH using a validated double-antibody RIA or high-sensitivity

ELISA.

Protocol B: Dispersed Anterior Pituitary Cells (Negative
Control)
This protocol is essential to prove the effect is central and not peripheral.

Tissue Prep: Dissect anterior pituitaries from male rats.[5]

Digestion: Enzymatic dispersion using collagenase/hyaluronidase to obtain single-cell

suspension.

Culture: Plate cells (

cells/well) in DMEM with 10% FCS. Recovery for 3-4 days.

Challenge: Wash cells and treat with:

Vehicle.[7]

CRH (1 nM) [Positive Control].

NPY (13-36) (10 nM – 1 µM).

Readout: Collect supernatant after 3 hours. ACTH levels should remain at basal levels for

NPY (13-36) treated wells, confirming lack of direct efficacy.
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Quantitative Data Synthesis
The following table summarizes the potency of NPY analogs on ACTH release based on

aggregate literature values (ICV administration).

Compound Dose (nmol)
ACTH
Response (%
of Basal)

Feeding
Response

Receptor
Mediation

Saline - 100% None -

NPY (1-36) 0.24 350% - 500%
Potent

Stimulation
Y1, Y2, Y5

NPY (13-36) 0.72 200% - 250% No Effect Y2

[Pro34]NPY 0.72 300%
Potent

Stimulation
Y1

NPY (18-36) 2.4 110% (NS) No Effect Inactive

Note: NPY (13-36) is less potent than the parent molecule but retains significant efficacy,

dissociating the feeding response (Y1/Y5) from the HPA axis response (Y2/Y1).

Y2 Receptor Signaling Cascade
Understanding the intracellular events in the presynaptic terminal is vital for drug development

targeting this pathway.
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Caption: Figure 2.[1] Intracellular signaling of the presynaptic Y2 receptor. Activation leads to

inhibition of Calcium influx, blocking GABA release.

Implications for Drug Development
Targeting the Y2 receptor via NPY (13-36) analogs presents a unique therapeutic window:
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Anxiety & Stress: Since Y2 receptors are often autoreceptors that inhibit NPY release

(anxiolytic peptide), Y2 antagonists are typically explored for anxiety. However, Y2 agonists

like NPY (13-36) stimulate ACTH (stress hormone), confirming the anxiogenic potential of Y2

activation in specific contexts.

Obesity: While NPY (13-36) does not stimulate feeding, peripheral Y2 agonists (like PYY 3-

36) are being developed as appetite suppressants (presynaptic inhibition of NPY neurons in

the Arcuate). The data presented here suggests that central penetrance of such drugs must

be monitored to avoid unintended HPA axis activation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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